The molecular architecture of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine (C₁₀H₁₃N₃S, MW 207.30 g/mol) integrates two pharmacophores critical for bioactivity: a planar benzimidazole ring and a flexible thioether-linked alkylamine side chain. The benzimidazole moiety provides a hydrogen-bonding scaffold resembling purine nucleotides, enabling interactions with biological macromolecules like DNA and enzymes [5]. The thioether bridge (–S–) confers conformational flexibility and enhances membrane permeability, while the terminal primary amine (–CH₂NH₂) enables protonation, facilitating solubility and ionic interactions [8]. Key features include:
Table 1: Molecular Properties of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine |
Molecular Formula | C₁₀H₁₃N₃S |
Molecular Weight | 207.30 g/mol |
SMILES | CC(SC1=NC2=CC=CC=C2N1)CN |
Topological Polar Surface Area | 54.7 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Benzimidazole-thioether hybrids evolved from early antifungal agents (e.g., chlormidazole) and proton-pump inhibitors (e.g., omeprazole). The integration of thioethers emerged as a strategy to optimize pharmacokinetics:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: